(3-Methylpyrazin-2-yl)methanol
Overview
Description
(3-Methylpyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a hydroxymethyl group attached to the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazin-2-yl)methanol typically involves the reaction of 3-methylpyrazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: 3-Methylpyrazine-2-carboxylic acid.
Reduction: 3-Methylpyrazin-2-ylamine.
Substitution: 3-Methylpyrazin-2-yl chloride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methylpyrazin-2-yl)methanol is largely dependent on its chemical structure and the functional groups present. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, potentially affecting enzyme activity and receptor binding. The pyrazine ring can also interact with nucleophilic and electrophilic sites in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3-Methylpyrazine-2-carboxylic acid
- 3-Methylpyrazin-2-ylamine
- 3-Methylpyrazin-2-yl chloride
Comparison: (3-Methylpyrazin-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 3-Methylpyrazine-2-carboxylic acid and 3-Methylpyrazin-2-ylamine, it offers different functional group chemistry, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3-methylpyrazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDARGGCVNDISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342239 | |
Record name | (3-methylpyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160818-32-6 | |
Record name | (3-methylpyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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